2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid
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Overview
Description
2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is characterized by the presence of an amino group attached to a cyclobutyl ring, which is further substituted with two methyl groups. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid typically involves the reaction of cyclobutyl derivatives with amino acids under controlled conditions. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including amination and carboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry and micro-packed bed technology to ensure efficient and scalable synthesis. These methods allow for precise control over reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, and various substituted derivatives .
Scientific Research Applications
2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutyl ring provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Aminocyclobutyl)acetic acid
- 2-(1-Aminocyclohexyl)acetic acid
- cis-(3-Aminocyclobutyl)acetic acid
- 2-(3-Aminocyclobutyl)acetic acid
Uniqueness
2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid is unique due to the presence of the dimethyl-substituted cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(1-amino-3,3-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-7(2)4-8(9,5-7)3-6(10)11/h3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
ONEVUCVDMWGYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(CC(=O)O)N)C |
Origin of Product |
United States |
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